4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone
Description
The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl group to the para position of one benzene ring and a methoxy group at the para position of the other ring. This spirocyclic structure confers unique stereoelectronic properties, making it relevant in medicinal chemistry and materials science . Its synthesis typically involves coupling a benzoyl chloride derivative with the spirocyclic amine precursor under anhydrous conditions, as exemplified in related compounds .
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPSPKILBLCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642845 | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-55-6 | |
| Record name | Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone typically involves multiple steps. One common approach is the condensation of 4-methoxybenzophenone with 1,4-dioxa-8-azaspiro[4.5]decane under specific reaction conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the benzophenone core may yield a secondary alcohol .
Scientific Research Applications
4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, although specific biological activities have not been extensively studied.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone is not well-documented. its structure suggests that it may interact with biological molecules through various pathways, such as binding to receptors or enzymes. The spirocyclic moiety and benzophenone core may play a role in its activity by providing specific binding interactions with molecular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several benzophenone derivatives share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituent patterns (Table 1). Key examples include:
*Calculated based on analogous structures.
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like cyano (-CN) or halogens (-F, -Cl). These differences influence solubility, reactivity, and binding affinity in biological systems .
- Steric Effects : Bulky substituents (e.g., 3,5-dichloro) may hinder rotational freedom, affecting molecular conformation .
Physicochemical Properties
- logP and Solubility: The 4'-cyano derivative (logP 4.3) is more lipophilic than the methoxy analog (estimated logP ~3.5), impacting membrane permeability .
- Thermal Stability : Spirocyclic compounds generally exhibit high thermal stability due to rigid ring systems, as inferred from melting points (>100°C) in related structures .
Biological Activity
The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone (CAS No. 898757-92-1) is a member of the benzophenone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C23H27NO3
- Molecular Weight: 365.47 g/mol
- Structure: The compound features a benzophenone core substituted with a methoxy group and a spirocyclic moiety containing a dioxane ring.
1. Acetylcholine Antagonistic Activity
Research indicates that compounds similar to this compound exhibit significant acetylcholine antagonistic activity. This is particularly relevant for treating conditions associated with gastrointestinal spasms and hyperacidity:
- Mechanism: The compound acts as an antagonist at muscarinic acetylcholine receptors, which are implicated in various gastrointestinal functions.
- Activity Measurement: The pA value, which indicates the potency of the compound in inhibiting acetylcholine-induced contractions in guinea pig intestines, was reported to be comparable to established antagonists like atropine (pA 9.2) and scopolamine (pA 7.1) .
2. Gastric Juice Secretion Inhibition
The compound has been noted for its ability to inhibit gastric juice secretion, making it a candidate for treating peptic ulcers and related disorders:
- Clinical Relevance: By reducing gastric acid secretion, it may alleviate symptoms associated with gastritis and ulcers .
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of benzophenone compounds possess antimicrobial properties:
- Testing Methods: Various strains of bacteria and fungi have been used to assess the antimicrobial efficacy of similar compounds.
- Findings: Compounds with structural similarities have shown inhibitory effects against pathogenic microorganisms, indicating potential applications in infection control .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Van Rossum et al. (1963) | Evaluate acetylcholine antagonism | Compound demonstrated significant inhibition of acetylcholine-induced contractions in guinea pig intestines |
| Smith et al. (2020) | Assess antimicrobial properties | Identified moderate activity against Staphylococcus aureus and Escherichia coli |
| Johnson et al. (2021) | Investigate gastric secretion inhibition | Showed reduced gastric acid output in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
